molecular formula C9H10O3 B1582057 1-(2,4-Dihydroxy-3-methylphenyl)ethanone CAS No. 10139-84-1

1-(2,4-Dihydroxy-3-methylphenyl)ethanone

Cat. No. B1582057
CAS RN: 10139-84-1
M. Wt: 166.17 g/mol
InChI Key: KMTLZBUHQPQFAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(2,4-Dihydroxy-3-methylphenyl)ethanone” is a chemical compound with the molecular formula C9H10O3 . It is also known by other names such as Acetophenone, 2’,4’-dihydroxy-; β-Resacetophenone; Resacetophenone; Resoacetophenone; 2,4-Dihydroxyacetophenone; 2’,4’-Dihydroxyacetophenone; 4-Acetylresorcinol; Resorcinol, 4-acetyl-; beta-Resacetophenone; 1-Acetylbenzene-2,4-diol; 4-Acetyl-1,3-benzenediol .


Synthesis Analysis

The synthesis of “1-(2,4-Dihydroxy-3-methylphenyl)ethanone” can be achieved through various methods. One method involves the use of aluminum (III) chloride and lithium aluminium tetrahydride in tetrahydrofuran . Another method involves the use of hydrogen chloride and acetic acid with zinc at 80 - 85℃ .


Molecular Structure Analysis

The molecular structure of “1-(2,4-Dihydroxy-3-methylphenyl)ethanone” can be represented by the InChI string: InChI=1S/C9H10O3/c1-5(10)7-3-2-6(10)4-8(7)11/h2-4,10-11H,1H3 .


Chemical Reactions Analysis

The chemical reactions involving “1-(2,4-Dihydroxy-3-methylphenyl)ethanone” can be varied. For instance, it can undergo a reaction with boron trifluoride diethyl etherate at 80℃ . It can also react with potassium carbonate in acetone .

Scientific Research Applications

Application 1: Tyrosinase Inhibition

  • Summary of the Application: This compound has been identified as a potent inhibitor of tyrosinase, an enzyme that is involved in the production of melanin. It was found in the medicinal plant Dianella ensifolia .
  • Methods of Application: The compound was isolated from a plant extract library and tested for its ability to inhibit mushroom tyrosinase. The inhibition was found to be competitive and reversible .
  • Results or Outcomes: The compound was found to be 22 times more potent than Kojic acid in inhibiting murine tyrosinase. It also demonstrated the ability to suppress melanin production in both cultured melanocytes and reconstructed skin without adverse side effects .

Application 2: Chemo Selective Benzylation

  • Summary of the Application: This compound has been used in the chemo selective benzylation process, which resulted in the 4-benzyloxy derivative .
  • Results or Outcomes: The outcome of the process is the 4-benzyloxy derivative of the compound .

Application 3: Antioxidant Properties

  • Summary of the Application: This compound, also known as 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), is known to have antioxidant properties and can scavenge free radicals .
  • Methods of Application: A series of hydroxyl group protected DDMP derivatives were synthesized and their antioxidant abilities were evaluated by scavenging the 2,2′-azinobis(3-ethylbenzothiazoline-6-sulfonate) cationic radical (ABTS˙ +), 2,2′-diphenyl-1-picrylhydrazyl radical (DPPH), and galvinoxyl radical .
  • Results or Outcomes: It was found that the introduction of protecting groups to the free hydroxyl groups of DDMP decreases their reducing abilities .

Application 4: Chemical Synthesis

  • Summary of the Application: This compound is used in the synthesis of various other compounds .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the sources .
  • Results or Outcomes: The outcome of the process is the synthesis of various other compounds .

Application 5: Synthesis of Derivatives

  • Summary of the Application: This compound is used in the synthesis of various other compounds .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the sources .
  • Results or Outcomes: The outcome of the process is the synthesis of various other compounds .

Application 6: Antioxidant Activity

  • Summary of the Application: This compound, also known as 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), is known to have antioxidant properties and can scavenge free radicals .
  • Methods of Application: A series of hydroxyl group protected DDMP derivatives were synthesized and their antioxidant abilities were evaluated by scavenging the 2,2′-azinobis(3-ethylbenzothiazoline-6-sulfonate) cationic radical (ABTS˙ +), 2,2′-diphenyl-1-picrylhydrazyl radical (DPPH), and galvinoxyl radical .
  • Results or Outcomes: It was found that the introduction of protecting groups to the free hydroxyl groups of DDMP decreases their reducing abilities .

properties

IUPAC Name

1-(2,4-dihydroxy-3-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-5-8(11)4-3-7(6(2)10)9(5)12/h3-4,11-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMTLZBUHQPQFAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1O)C(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90343776
Record name 1-(2,4-Dihydroxy-3-methylphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dihydroxy-3-methylphenyl)ethanone

CAS RN

10139-84-1
Record name 1-(2,4-Dihydroxy-3-methylphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2',4'-Dihydroxy-3'-methylacetophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 2-methyl-benzene-1,3-diol, acetic anhydride and ZnCl2 was heated at 150-60° C. for 3.5 h, and processed as reported in the literature. (Pearson. D. E. et. al., Synthesis, 533, 1972 and the references cited therein). The crude was purified using flash chromatography (silica gel, 0-5% CH3CN in chloroform) to obtain the title compound. Yield, 73%; mp, 65-66° C. (EtOAc-PE 60-80° C.); MS (CI): 195 (M++29), 169 (M++1); analysis: C9H10O3 requires C, 65.05; H, 6.07; found C, 65.44; H, 6.62%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,4-Dihydroxy-3-methylphenyl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(2,4-Dihydroxy-3-methylphenyl)ethanone
Reactant of Route 3
Reactant of Route 3
1-(2,4-Dihydroxy-3-methylphenyl)ethanone
Reactant of Route 4
Reactant of Route 4
1-(2,4-Dihydroxy-3-methylphenyl)ethanone
Reactant of Route 5
Reactant of Route 5
1-(2,4-Dihydroxy-3-methylphenyl)ethanone
Reactant of Route 6
1-(2,4-Dihydroxy-3-methylphenyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.